molecular formula C9H17N B13290002 4-Cyclopropyl-4-methylpiperidine

4-Cyclopropyl-4-methylpiperidine

Cat. No.: B13290002
M. Wt: 139.24 g/mol
InChI Key: SRRZYRBITLQSJY-UHFFFAOYSA-N
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Description

4-Cyclopropyl-4-methylpiperidine is a heterocyclic organic compound that features a piperidine ring substituted with a cyclopropyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-4-methylpiperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylmethylamine with 1,5-dibromopentane under basic conditions to form the piperidine ring. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-4-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclopropyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced piperidine derivatives.

    Substitution: N-alkylated or N-acylated piperidines.

Scientific Research Applications

4-Cyclopropyl-4-methylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Investigated for its potential biological activity, including its interaction with various biological targets.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive piperidine derivatives.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-4-methylpiperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall pharmacological profile.

Comparison with Similar Compounds

    4-Methylpiperidine: Lacks the cyclopropyl group, which may result in different chemical and biological properties.

    4-Cyclopropylpiperidine: Lacks the methyl group, potentially altering its reactivity and interactions.

    4-Chloropiperidine: Substituted with a chlorine atom instead of a cyclopropyl or methyl group, leading to different chemical behavior.

Uniqueness: 4-Cyclopropyl-4-methylpiperidine is unique due to the presence of both cyclopropyl and methyl groups on the piperidine ring

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

4-cyclopropyl-4-methylpiperidine

InChI

InChI=1S/C9H17N/c1-9(8-2-3-8)4-6-10-7-5-9/h8,10H,2-7H2,1H3

InChI Key

SRRZYRBITLQSJY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)C2CC2

Origin of Product

United States

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